molecular formula C12H17ClFN3O B3027105 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233952-56-1

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027105
CAS No.: 1233952-56-1
M. Wt: 273.73
InChI Key: SZGITINPZYTNCI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride, also known as FPUPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPUPH is a member of the class of urea compounds, which are widely studied for their diverse biological activities.

Scientific Research Applications

Urease Inhibition for Medical Applications

Urease inhibitors have garnered attention for their potential in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The search for effective urease inhibitors has led to the investigation of various chemical classes, including urea derivatives. Given the structural relationship, 1-(3-Fluorophenyl)-3-(piperidin-4-yl)urea hydrochloride could be explored for similar urease inhibitory activities, which may have implications in developing treatments for related infections (Kosikowska & Berlicki, 2011).

Role in Receptor Binding and Selectivity

Arylcycloalkylamines, including phenyl piperidines, have been identified as key pharmacophoric groups in antipsychotic agents, suggesting that structural analogs like this compound could potentially influence the potency and selectivity of binding affinity at D2-like receptors. This insight points towards possible applications in designing new antipsychotic medications or studying receptor-ligand interactions (Sikazwe et al., 2009).

Urea Biosensors

The development of urea biosensors, which use enzymes like urease for detecting and quantifying urea concentrations, is an area of active research. These biosensors have applications in medical diagnostics, environmental monitoring, and the food industry. The study of compounds such as this compound could contribute to the understanding of urea interactions in biological systems, potentially leading to innovations in biosensor technology (Botewad et al., 2021).

Agricultural Efficiency

Urease inhibitors are also significant in agriculture, where they are used to increase the efficiency of urea-based fertilizers by reducing the loss of nitrogen through volatilization. Research into compounds like this compound could offer new avenues for enhancing the utilization of nitrogen fertilizers, thereby supporting sustainable agricultural practices (Cantarella et al., 2018).

Properties

IUPAC Name

1-(3-fluorophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGITINPZYTNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-56-1
Record name Urea, N-(3-fluorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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